1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole
CAS No.: 873672-22-1
Cat. No.: VC21367514
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873672-22-1 |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 316.4g/mol |
| IUPAC Name | 1-(3-ethyl-4-methoxyphenyl)sulfonylbenzimidazole |
| Standard InChI | InChI=1S/C16H16N2O3S/c1-3-12-10-13(8-9-16(12)21-2)22(19,20)18-11-17-14-6-4-5-7-15(14)18/h4-11H,3H2,1-2H3 |
| Standard InChI Key | GTYUCRNAWPLHHT-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
| Canonical SMILES | CCC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC |
Introduction
Chemical Identity and Characterization
1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. This core is connected via a sulfonyl moiety to a phenyl group that bears both ethyl and methoxy substituents. The compound is uniquely identified by CAS Registry Number 873672-22-1 and possesses the molecular formula C16H16N2O3S with a molecular weight of 316.4 g/mol .
Several synonyms have been documented for this compound, including:
-
4-(1H-benzimidazol-1-ylsulfonyl)-2-ethylphenyl methyl ether
-
1-(3-ethyl-4-methoxybenzenesulfonyl)-1H-1,3-benzodiazole
The structural arrangement contributes significantly to its potential biological activities and applications in medicinal chemistry. The benzimidazole core is particularly notable as a privileged scaffold in drug design due to its ability to interact with various biological targets through hydrogen bonding and π-π stacking interactions.
Table 1: Physical and Chemical Properties of 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole
Structural Features and Chemical Properties
The molecular architecture of 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole comprises three primary structural elements that contribute to its chemical behavior and biological interactions :
-
The benzimidazole core: A bicyclic heterocyclic system containing two nitrogen atoms within the imidazole ring fused with a benzene ring. This core serves as a key pharmacophore in many bioactive compounds.
-
The sulfonyl linker (SO2): This group connects the benzimidazole to the phenyl ring and significantly influences the compound's electronic properties, conformation, and binding characteristics.
-
The substituted phenyl ring: Contains two functional groups:
-
An ethyl group (C2H5) at the 3-position, increasing lipophilicity
-
A methoxy group (OCH3) at the 4-position, which can serve as a hydrogen bond acceptor
-
These structural elements collectively determine the compound's physicochemical properties, including solubility, lipophilicity, and its ability to interact with biological targets. The benzimidazole scaffold is particularly notable for its ability to form hydrogen bonds with amino acid residues in receptor binding sites, while the sulfonyl group provides conformational rigidity and serves as a hydrogen bond acceptor.
| Reaction Step | Reagents | Conditions | Catalyst/Base | Solvent |
|---|---|---|---|---|
| Sulfonyl Chloride Preparation | 3-Ethyl-4-methoxybenzene, Chlorosulfonic acid | 0-5°C initially, then room temperature | - | Dichloromethane |
| Benzimidazole Sulfonylation | Benzimidazole, Prepared sulfonyl chloride | Room temperature to reflux | Triethylamine | Dichloromethane or DMF |
| Purification | - | Column chromatography or recrystallization | - | Hexane/Ethyl acetate mixture |
Advanced Synthetic Approaches
Research on benzimidazole derivatives has incorporated palladium-catalyzed reactions for more efficient synthesis . These approaches may include:
-
Buchwald-Hartwig coupling reactions, which have been optimized for benzimidazole derivatives as shown in Table 3 from research on similar compounds
-
Cross-coupling methodologies using palladium catalysts
-
C-H activation strategies for direct functionalization
Such advanced synthetic approaches could potentially be applied to the synthesis of 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole or its analogs to improve yield, reduce reaction steps, or enable access to derivatives that are challenging to synthesize through conventional methods .
Biological Activities and Mechanisms of Action
1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole has gained research attention primarily for its potential therapeutic effects in anti-inflammatory and analgesic applications. The compound has demonstrated interaction with cannabinoid receptors, specifically CB2 receptors, which play a crucial role in modulating inflammatory pathways.
Cannabinoid Receptor Interaction
The primary mechanism of action appears to involve selective targeting of CB2 receptors. Unlike CB1 receptors, which are predominantly expressed in the central nervous system and responsible for psychoactive effects, CB2 receptors are primarily found in immune cells and tissues. By selectively interacting with CB2 receptors, 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole may offer therapeutic benefits without the psychoactive effects associated with CB1 activation.
The interaction with CB2 receptors leads to:
-
Modulation of inflammatory signaling pathways
-
Reduction in pro-inflammatory cytokine production
-
Analgesic effects through peripheral pain modulation
Structure-Activity Relationship Studies
Research on 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole includes ongoing structure-activity relationship (SAR) studies aimed at enhancing receptor binding and biological activity. These investigations focus on how structural modifications affect the compound's interaction with biological targets, particularly CB2 receptors.
Key Structure-Activity Insights
Several structural elements have been identified as critical for the compound's biological activity:
-
The benzimidazole core serves as an essential pharmacophore for receptor recognition
-
The sulfonyl group functions as a critical linker that influences the molecule's conformation and binding orientation
-
The ethyl substituent at the 3-position of the phenyl ring contributes to lipophilicity and receptor binding
-
The methoxy group at the 4-position of the phenyl ring may serve as a hydrogen bond acceptor in receptor interactions
Therapeutic Applications and Research Findings
Current research indicates that 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole shows promising potential in several therapeutic areas, primarily based on its interaction with cannabinoid receptors and modulation of inflammatory pathways.
Anti-inflammatory Applications
The compound's ability to modulate CB2 receptors suggests potential applications in inflammatory conditions. CB2 receptor activation has been associated with:
-
Reduction in pro-inflammatory cytokine production
-
Modulation of immune cell migration and function
-
Decreased inflammatory response in various tissue types
These effects make 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole a candidate for investigation in conditions characterized by chronic inflammation, including inflammatory bowel disease, rheumatoid arthritis, and neuroinflammatory disorders.
Analgesic Applications
The compound's interaction with CB2 receptors also contributes to its potential analgesic properties. CB2 receptor activation in peripheral tissues can reduce pain through:
-
Modulation of nociceptor sensitivity
-
Reduction in inflammatory mediators that sensitize pain receptors
-
Alteration of pain signal transmission
This mechanism offers the advantage of pain relief without the central nervous system side effects typically associated with CB1 receptor activation, such as sedation, cognitive impairment, and addiction potential.
| Therapeutic Area | Target | Potential Applications | Advantages |
|---|---|---|---|
| Anti-inflammatory | CB2 receptors | Inflammatory bowel disease, Rheumatoid arthritis, Neuroinflammation | Targeted effect without psychoactive properties |
| Analgesic | CB2 receptors | Neuropathic pain, Inflammatory pain, Chronic pain conditions | Pain relief without central nervous system side effects |
| Potential additional areas | Multiple targets | Antimicrobial, Anticancer, Enzyme inhibition | Multifaceted therapeutic approach |
Future Research Directions and Perspectives
Research on 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole is ongoing, with several promising avenues for future investigation to enhance its therapeutic potential and expand its applications.
Structural Optimization
Future research will likely focus on:
-
Systematic exploration of structure modifications to enhance potency and selectivity for CB2 receptors
-
Development of more efficient synthetic routes to facilitate access to diverse analogs
-
Investigation of the binding mode through computational and experimental approaches to guide rational design of improved derivatives
Expanded Biological Evaluation
Comprehensive biological evaluation should include:
-
Detailed in vitro studies to quantify receptor binding affinities and functional effects
-
In vivo models of inflammation and pain to establish efficacy and potency
-
Investigation of potential additional therapeutic applications beyond anti-inflammatory and analgesic effects
-
Assessment of pharmacokinetic properties and metabolism to guide optimization
Translation to Clinical Applications
The development of 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole or its optimized derivatives toward clinical applications would benefit from:
-
Formulation development to enhance bioavailability and stability
-
Comprehensive toxicological evaluation to establish safety profiles
-
Target disease identification based on mechanistic understanding
-
Exploration of combination therapies where CB2 modulation might provide synergistic benefits
These research directions could potentially address current limitations in available anti-inflammatory and analgesic treatments, particularly for conditions where existing therapies have limited efficacy or significant side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume